
3-Trifluormethyl-4-fluoracetanilide; 95%
Descripción general
Descripción
3-Trifluormethyl-4-fluoracetanilide, also known as TFMA, is an organic compound with the chemical formula C7H6F3NO. It is a colorless solid with a sweet odor and has a melting point of 60 °C. It is a fluorinated analog of acetanilide, and is often used as a synthetic intermediate in organic synthesis. It is also known to have a wide range of applications in scientific research.
Aplicaciones Científicas De Investigación
3-Trifluormethyl-4-fluoracetanilide; 95% is widely used in scientific research as a reagent or intermediate in organic synthesis. It is used to synthesize a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of fluorinated compounds, such as fluorinated polymers and surfactants. It is also used in the synthesis of small molecules, such as peptides, amino acids, and nucleosides. In addition, 3-Trifluormethyl-4-fluoracetanilide; 95% has been used in the synthesis of chiral molecules and in the synthesis of asymmetric catalysts.
Mecanismo De Acción
3-Trifluormethyl-4-fluoracetanilide; 95% is an organic compound that is known to act as a nucleophile in organic synthesis. It can react with electrophiles, such as halides and acyl chlorides, to form a covalent bond. It can also react with electrophilic aromatic compounds, such as anilines and phenols, to form a covalent bond. In addition, 3-Trifluormethyl-4-fluoracetanilide; 95% can also react with alkenes, such as styrenes and alkyl halides, to form a covalent bond.
Biochemical and Physiological Effects
3-Trifluormethyl-4-fluoracetanilide; 95% has been shown to be a weak inhibitor of the enzyme monoamine oxidase (MAO). It has also been shown to inhibit the enzyme acetylcholinesterase. In addition, 3-Trifluormethyl-4-fluoracetanilide; 95% has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2). It has also been shown to have an inhibitory effect on the enzyme cyclooxygenase-1 (COX-1).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Trifluormethyl-4-fluoracetanilide; 95% in lab experiments is that it is a relatively inexpensive and readily available compound. It is also relatively stable and has a low toxicity profile. However, it is important to note that 3-Trifluormethyl-4-fluoracetanilide; 95% is a fluorinated compound and can be difficult to handle and store safely. In addition, 3-Trifluormethyl-4-fluoracetanilide; 95% can react with oxygen in the air, which can lead to degradation of the compound.
Direcciones Futuras
There are a number of potential future directions for 3-Trifluormethyl-4-fluoracetanilide; 95%. One potential direction is to explore its use as a reagent in organic synthesis. In addition, 3-Trifluormethyl-4-fluoracetanilide; 95% could be used to synthesize a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It could also be used to synthesize fluorinated compounds, such as fluorinated polymers and surfactants. Another potential direction is to explore its use as an inhibitor of enzymes, such as MAO, acetylcholinesterase, COX-1, and COX-2. Finally, 3-Trifluormethyl-4-fluoracetanilide; 95% could be used in the synthesis of chiral molecules and asymmetric catalysts.
Propiedades
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO/c1-5(15)14-6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWIUGSDRGHTCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438575 | |
| Record name | Acetamide, N-[4-fluoro-3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-[4-fluoro-3-(trifluoromethyl)phenyl]- | |
CAS RN |
2145-38-2 | |
| Record name | Acetamide, N-[4-fluoro-3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

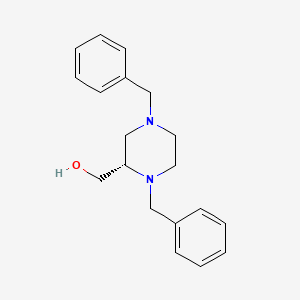

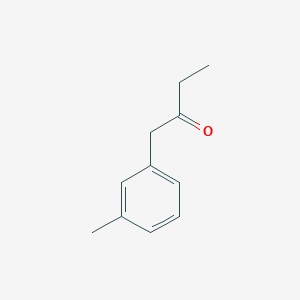
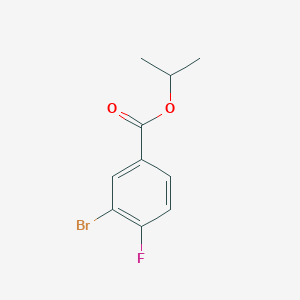
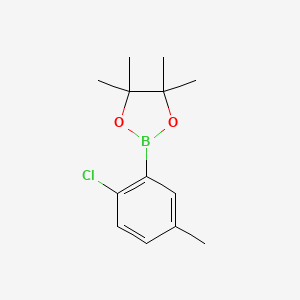
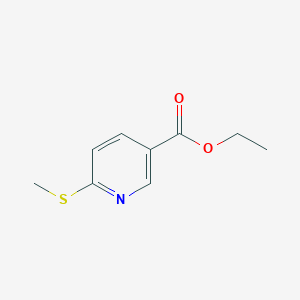
![4-Carboxy-[2- (trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6318589.png)
![2,2-Dimethyl-N-[2-(5-methyl-[1,2,4]oxadiazol-3-yl)-ethyl]-propionamide](/img/structure/B6318593.png)

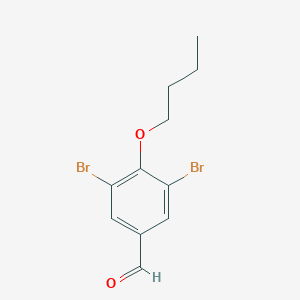

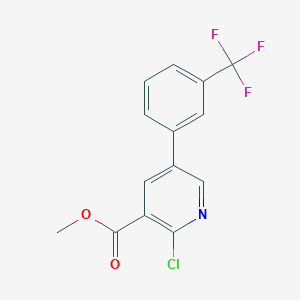
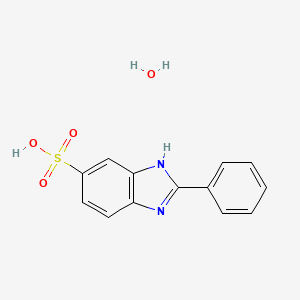
![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B6318657.png)